molecular formula C12H8N4O6 B13762250 2,6-Dinitro-N-(4-nitrophenyl)aniline CAS No. 56698-05-6

2,6-Dinitro-N-(4-nitrophenyl)aniline

Cat. No.: B13762250
CAS No.: 56698-05-6
M. Wt: 304.21 g/mol
InChI Key: UYOBTECBBHWNJV-UHFFFAOYSA-N
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Description

2,6-Dinitro-N-(4-nitrophenyl)aniline is a chemical compound with the molecular formula C12H8N4O6. It is a derivative of aniline and dinitrobenzenes, characterized by the presence of nitro groups at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dinitro-N-(4-nitrophenyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2,6-dinitrochlorobenzene with aniline under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dinitro-N-(4-nitrophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2,6-Dinitro-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of certain enzymes or proteins by binding to their active sites. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dinitro-N-(4-nitrophenyl)aniline is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitroanilines, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

56698-05-6

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

2,6-dinitro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-6-4-8(5-7-9)13-12-10(15(19)20)2-1-3-11(12)16(21)22/h1-7,13H

InChI Key

UYOBTECBBHWNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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